trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride
Description
Chemical Nomenclature and Structural Classification
IUPAC Name : trans-4-(1-Methoxy-1-methylethyl)cyclohexanamine hydrochloride
Synonyms :
- trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine hydrochloride
- Rel-(1r,4r)-4-(2-methoxypropan-2-yl)cyclohexan-1-amine hydrochloride
- CAS 2387568-55-8
Molecular Formula : C₁₀H₂₂ClNO
Molecular Weight : 207.74 g/mol
Structural Classification :
This compound belongs to the cyclohexanamine derivative family, characterized by a cyclohexane ring substituted with an amine group at position 1 and a 1-methoxy-1-methylethyl group at position 4. The trans stereochemistry indicates that these substituents occupy opposite equatorial positions on the cyclohexane ring (Figure 1). The hydrochloride salt enhances solubility and stability, a common modification for amine-containing pharmaceuticals .
Historical Context of Discovery and Development
The synthesis of trans-4-substituted cyclohexanamines gained prominence in the late 20th century due to their utility in pharmaceutical intermediates. While the exact discovery timeline of trans-4-(1-methoxy-1-methylethyl)cyclohexanamine hydrochloride remains undocumented, its development aligns with advancements in stereoselective synthesis methods. For example, patents such as CZ2005230A3 (2005) describe novel routes for producing trans-4-methylcyclohexylamine derivatives, highlighting industrial interest in stereochemically pure amines for antidiabetic agents like glimepiride . The compound’s design likely emerged from efforts to optimize pharmacokinetic properties by introducing methoxy and methyl groups, which influence lipophilicity and metabolic stability .
Position within Cyclohexanamine Derivative Family
Cyclohexanamine derivatives are pivotal in medicinal chemistry, with structural variations dictating biological activity. Key comparisons include:
The 1-methoxy-1-methylethyl group introduces steric bulk and electron-donating effects, potentially altering receptor binding or metabolic pathways compared to simpler analogs .
Stereochemical Configuration and Isomeric Properties
Stereochemistry :
The trans configuration places the amine and 1-methoxy-1-methylethyl groups on opposite faces of the cyclohexane ring, minimizing steric strain and favoring a chair conformation with both substituents equatorial .
Isomerism :
- Cis-trans isomerism : The cis isomer, with substituents on the same face, is sterically hindered and less thermodynamically stable.
- Enantiomerism : The chiral center at C1 (amine) generates enantiomers, though the hydrochloride salt typically exists as a racemate unless resolved .
Analytical Differentiation :
Techniques like chiral HPLC or X-ray crystallography are required to distinguish isomers. For instance, transaminase-catalyzed deamination selectively processes cis isomers, enabling isolation of trans-4-substituted cyclohexanamines with >99% diastereomeric excess .
Global Research Significance and Scientific Interest
Pharmaceutical Intermediates :
Trans-4-substituted cyclohexanamines are critical for synthesizing antidiabetics (e.g., glimepiride) and antipsychotics. The methoxy and methyl groups in this compound may enhance blood-brain barrier permeability or metabolic resistance, making it a candidate for central nervous system-targeted drugs .
Synthetic Chemistry :
Recent studies focus on enzymatic methods for stereoselective synthesis. For example, transaminases catalyze the conversion of cis/trans mixtures to enantiopure trans-4-substituted cyclohexanamines, aligning with green chemistry principles .
Material Science :
The compound’s rigid cyclohexane backbone and polar amine group could aid in designing liquid crystals or catalysts, though such applications remain unexplored .
Global Collaboration :
Research consortia in the EU, U.S., and Asia prioritize stereochemically complex amines, with publications in journals like Nature Communications underscoring their interdisciplinary relevance .
Properties
IUPAC Name |
4-(2-methoxypropan-2-yl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,12-3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZQSMGXCIDVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride typically involves the reaction of cyclohexanone with methanol and a methylating agent to form the intermediate compound. This intermediate is then subjected to amination and subsequent hydrochloride salt formation .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.
Synthesis of Antihypertensive Agents
This compound is involved in the synthesis of glimepiride, a medication used to treat hypertension and type 2 diabetes. The synthesis pathway typically involves the use of this compound as a precursor, which is then converted into more complex structures that exhibit antihypertensive properties .
Antiviral Applications
Research indicates that this compound can be utilized in the synthesis of antiviral agents targeting hepatitis C virus (HCV). The compound acts as an essential intermediate in the development of inhibitors that interfere with viral replication processes, thereby providing therapeutic avenues for HCV treatment .
Neuropharmacological Research
The compound has shown promise in neuropharmacological studies, particularly regarding its interaction with metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, including chronic pain syndromes.
mGluR Modulation
This compound is being investigated for its potential to modulate mGluR activity, which could lead to novel treatments for chronic pain and other neurological conditions. Its ability to act on these receptors makes it a candidate for further research into pain management therapies .
Several studies have documented the efficacy and safety profiles of this compound in various applications:
Pharmacokinetics and Toxicology
Interaction Studies
Mechanism of Action
The mechanism of action of trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives
Key Observations:
4-(4-Chlorophenoxy) substitution (Table 1, row 2) adds aromaticity and halogenated polarity, which may influence receptor binding in drug candidates .
Molecular Weight and Solubility :
- The target compound’s molecular weight is expected to exceed 200 g/mol (inferred from analogs), making it heavier than methyl- or methoxy-substituted derivatives. Hydrochloride salts generally improve aqueous solubility, as seen in ambroxol hydrochloride .
The dimethylaminomethyl derivative (Table 1, row 6) highlights the role of cyclohexanamines in kinase inhibitor development, suggesting similar pathways for the target compound .
Drug Development
- MELK Inhibitors: trans-4-((Dimethylamino)methyl)cyclohexanamine is a key intermediate in synthesizing MELK inhibitors, which show anticancer activity . The target compound’s branched ether group may offer improved selectivity in similar kinase targets.
- Neuropeptide Y Ligands : Cyclohexanamine derivatives with polar substituents (e.g., methoxy) are explored as neuropeptide Y Y1 ligands for treating obesity and anxiety .
Limitations and Challenges
- Structural Complexity : Branched substituents (e.g., 1-methoxy-1-methylethyl) may complicate synthetic scalability compared to linear analogs like trans-4-methylcyclohexanamine .
- Limited Direct Data: While analogs provide insights, the target compound’s specific pharmacokinetic and toxicity profiles require further study.
Biological Activity
trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its cyclohexane ring with a methoxy group and an ethyl substituent, which contribute to its biological activity. The hydrochloride salt form enhances its solubility and bioavailability.
Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and calcium channels.
- Neurotransmitter Modulation : The compound has been shown to influence the levels of certain neurotransmitters, potentially impacting mood and cognitive functions.
- Calcium Channel Activity : It acts as a calcium antagonist, affecting membrane potential-dependent calcium channels, which may have implications for treating cardiovascular diseases .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound. The following table summarizes key findings:
Case Study 1: Cardiovascular Effects
In a preclinical study, this compound was tested for its effects on coronary blood flow. The study found that administration of the compound resulted in a significant increase in coronary blood flow compared to control groups, suggesting potential therapeutic benefits for ischemic heart conditions .
Case Study 2: Neuropharmacological Evaluation
Another study focused on the neuropharmacological effects of the compound in animal models. It demonstrated that this compound reduced anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine; hydrochloride, and how can purity be ensured?
- Methodology : The synthesis typically involves alkylation of cyclohexanamine with 1-methoxy-1-methyl-ethyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. The hydrochloride salt is formed by treating the free amine with concentrated HCl in a polar solvent (e.g., ethanol). Purification is achieved via recrystallization or column chromatography, with purity validated by HPLC (>98%) and NMR spectroscopy .
- Key Considerations : Control reaction temperature (20–40°C) to minimize side products. Use biphasic solvent systems (e.g., water/dichloromethane) to enhance yield in salt formation steps .
Q. How can the structural integrity of this compound be confirmed using analytical techniques?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the cyclohexane ring (e.g., trans-configuration via coupling constants).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.16 for the free amine).
- X-ray Crystallography : For absolute configuration determination if crystalline .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Data : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at pH 3–5). Stability studies (TGA/DSC) show decomposition above 200°C. Store at 2–8°C in desiccated conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the methoxy-methyl-ethyl substituent influence the compound’s structure-activity relationship (SAR) compared to other cyclohexanamine derivatives?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or removing the methyl group) and evaluate binding affinity via receptor assays (e.g., serotonin or dopamine receptors).
- Computational Modeling : Molecular docking to assess steric and electronic effects of the substituent on target interactions .
- Findings : The methoxy group enhances lipophilicity (logP ~2.5), potentially improving blood-brain barrier penetration, while the methyl group reduces metabolic oxidation .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor assays) and control batches of the compound.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, patents) to identify trends in activity against specific targets .
- Case Example : Discrepancies in enzyme inhibition (e.g., monoamine oxidase) may arise from differences in assay pH or co-solvents. Validate results under physiological conditions (pH 7.4, 37°C) .
Q. What experimental designs are recommended for studying the compound’s metabolic stability and toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
